Vinyl acetate

Catalog No.
S1532196
CAS No.
9003-20-7
M.F
C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl acetate

CAS Number

9003-20-7

Product Name

Vinyl acetate

IUPAC Name

ethenyl acetate

Molecular Formula

C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3

InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N

SMILES

CC(=O)OC=C

Solubility

2 % (NIOSH, 2016)
0.23 M
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether; > 10% in ethanol; > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C
In water, 27 g/L at 50 °C
In water, 20,000 mg/L at 20 °C
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%

Synonyms

vinyl acetate

Canonical SMILES

CC(=O)OC=C

Synthesis of Well-Defined Polymers

Vinyl acetate readily undergoes polymerization reactions, allowing researchers to synthesize well-defined polymers for various studies.

  • Controlled Radical Polymerization (CRP): Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) enable researchers to control the chain growth and architecture of vinyl acetate polymers with high precision. This control over polymer properties allows for tailoring materials for specific applications [].
  • Living Cationic Polymerization: This technique utilizes strong Lewis acids to initiate the polymerization of vinyl acetate, resulting in polymers with narrow molecular weight distributions and predictable chain lengths. This control over polymer structure is valuable for studying the relationship between structure and properties in various materials [].

Studying Polymerization Mechanisms

The study of vinyl acetate polymerization mechanisms plays a crucial role in developing new and efficient polymerization methods. Researchers utilize various techniques such as:

  • Kinetic studies: Monitoring the rate of vinyl acetate polymerization under different conditions provides valuable insights into the reaction mechanism and the factors influencing the polymerization process [].
  • In-situ spectroscopic techniques: Techniques like Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow researchers to monitor the reaction in real-time, providing detailed information about the reaction intermediates and the mechanism of chain growth [].

Vinyl Acetate Copolymers for Advanced Materials

Vinyl acetate can be co-polymerized with various other monomers to create copolymers with diverse properties and functionalities. This allows researchers to design materials for specific applications:

  • Ethylene-vinyl acetate (EVA) copolymers: These copolymers exhibit elastomeric properties and are widely used in the production of footwear, adhesives, and packaging materials.
  • Vinyl acetate-vinyl chloride (VAC-VC) copolymers: These copolymers offer good adhesion properties and are used in various applications such as coatings, films, and pipes.

Vinyl acetate is an organic compound with the chemical formula C4_4H8_8O\ and a molecular weight of 86.09 g/mol. It appears as a clear, colorless liquid with a characteristic sweet odor reminiscent of fruit. Vinyl acetate is slightly soluble in water but readily dissolves in many organic solvents, such as ethanol and ethyl acetate. It has a low flash point of approximately -7.8 °C (18 °F), making it highly flammable and reactive under certain conditions .

VAc is classified as a mild irritant and can cause eye, skin, and respiratory tract irritation upon exposure []. It is also flammable with a flash point of 11 °C []. Proper ventilation and personal protective equipment are crucial when handling VAc.

Acute Toxicity:

  • Oral (rat): LD50 > 2920 mg/kg [] (LD50: Lethal Dose for 50% of test population)
  • Inhalation (rat): LC50 > 2000 ppm/4h [] (LC50: Lethal Concentration for 50% of test population)
Chronic Exposure

Long-term exposure to VAc vapors may cause respiratory problems [].

Vinyl acetate is primarily known for its ability to undergo polymerization, forming polyvinyl acetate, a widely used polymer in adhesives, paints, and coatings. The polymerization can be initiated by heat, light, or chemical initiators like peroxides. Additionally, vinyl acetate can react with various chemicals to produce other compounds:

  • Hydrolysis: In the presence of water, vinyl acetate can hydrolyze to yield acetic acid and acetaldehyde.
  • Addition Reactions: Vinyl acetate can participate in various addition reactions due to its unsaturated nature, allowing it to form copolymers with other monomers like acrylates and styrene .

Vinyl acetate is synthesized through several methods:

  • Acetylene Route: Acetylene reacts with acetic acid in the presence of a zinc acetate catalyst at temperatures between 170–230 °C and pressures of 35–40 kPa.

    Reaction:
    Acetylene+Acetic AcidVinyl Acetate\text{Acetylene}+\text{Acetic Acid}\rightarrow \text{Vinyl Acetate}
  • Ethylene Route: The most common industrial method involves the reaction of ethylene with acetic acid and oxygen over a palladium catalyst at temperatures of 100–200 °C and pressures of 0.6–0.8 MPa.

    Reaction:
    Ethylene+Acetic Acid+OxygenVinyl Acetate\text{Ethylene}+\text{Acetic Acid}+\text{Oxygen}\rightarrow \text{Vinyl Acetate}

These processes are optimized for efficiency and cost-effectiveness in large-scale production .

Vinyl acetate serves as a crucial monomer in various applications:

  • Adhesives: Used extensively in wood glue (polyvinyl acetate) and other adhesive formulations.
  • Coatings: Employed in paints, varnishes, and coatings due to its excellent adhesion properties.
  • Textiles: Utilized in textile finishes and coatings.
  • Polymers: Forms copolymers with other vinyl compounds for diverse applications such as waterproofing materials and packaging films .

Research on vinyl acetate interactions indicates that it can form explosive peroxides when exposed to air or light. Additionally, it reacts violently with strong acids and oxidizers, necessitating careful handling to prevent hazardous situations. Studies have shown that vinyl acetate can also undergo spontaneous polymerization if contaminated or improperly stored .

Vinyl acetate shares similarities with several other compounds but has unique properties that distinguish it:

CompoundChemical FormulaKey UsesUnique Features
EthyleneC2_2H4_4Production of polyethyleneSimple alkene; non-polar
Acetic AcidC2_2H4_4OFood preservative; solventPolar carboxylic acid
StyreneC8_8H8_8Production of polystyreneAromatic compound; higher stability
Butyl AcrylateC5_5H8_8O₂Adhesives; paintsHigher flexibility than vinyl acetate
Methyl MethacrylateC5_5H8_8O₂Production of polymethyl methacrylateHigher thermal stability

Vinyl acetate's ability to polymerize into versatile polymers makes it particularly valuable in industrial applications compared to these similar compounds . Its reactivity profile also necessitates specific handling procedures that differ from those required for more stable compounds like styrene or ethylene.

Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.
DryPowder, Liquid; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant, fruity odor.
Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]

Color/Form

COLORLESS, MOBILE LIQUID
Clear, colorless liquid

XLogP3

0.7

Boiling Point

162 to 163 °F at 760 mm Hg (EPA, 1998)
72.5 °C
72.8 °C
72.7 °C
162°F

Flash Point

18 °F (EPA, 1998)
-8 °C, 18 °F (CLOSED CUP)
0.5-0.9 °C (open cup)
-8 °C c.c.
18°F

Vapor Density

3 (EPA, 1998) (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0
3

Density

0.932 at 68 °F (EPA, 1998)
0.932 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.93

LogP

0.73 (LogP)
log Kow = 0.73
0.73

Odor

An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities

Melting Point

-136 °F (EPA, 1998)
-93.2 °C
-100°C
-136°F

UNII

L9MK238N77

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

NCI Cancer Drugs

Drug: Vac
Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide
VAC is used to treat: Ovarian germ cell tumors (certain types).
Rhabdomyosarcoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.
Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.

Vapor Pressure

83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)
90.16 mmHg
90.2 mm Hg at 20 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 11.7
83 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...
In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm).
Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...

Other CAS

108-05-4
85306-26-9

Wikipedia

Vinyl acetate

Biological Half Life

... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming

Methods of Manufacturing

Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.
Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium.
REACTION OF ETHYLENE WITH SODIUM ACETATE
VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS.
For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
Acetic acid ethenyl ester: ACTIVE
Acetic acid ethenyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate.
... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization.
Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals.
Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others.
For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.
Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm.
Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength.
Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/
For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page.

Storage Conditions

It can be stored in steel, aluminum, or stainless steel containers under nitrogen. It is not necessary to add stabilizers at lower temperatures. If the vinyl acetate is to be warmed, stabilizers, such as hydroquinone, hydroquinone monomethyl ether, or diphenylamine are added. The quantity of stabilizer used is small, e.g., 3 -20 ppm hydroquinone, so that it does not generally need to be removed during the later polymerization.
Storage Temperature: Ambient. Inert Atmosphere: No requirement.
Take precautionary measures against static discharges.
Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills.
For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page.

Interactions

... Previous studies from our laboratory suggest that rat liver microsome-activated vinyl acetate induces plasmid DNA-histone crosslinks, in vitro, through esterase-mediated metabolism. Since nasal tissues contain high levels of carboxylesterase, tumorigenesis may be related to in situ production of the hydrolysis products acetaldehyde and acetic acid. Vinyl acetate was cytotoxic to both respiratory and olfactory tissues in vitro at 50-200 mM, but not 25 mM, after 2 hr exposure. Pretreatment of rats with the carboxylesterase inhibitor, bis-(p-nitrophenyl) phosphate (BNPP), attenuated the cytotoxic effects and metabolism of vinyl acetate in both tissue types. Semicarbazide, an aldehyde scavenger, was unable to protect the tissues from vinyl acetate-induced cytotoxicity. When the metabolites were tested, acetic acid, but not acetaldehyde, was cytotoxic to both tissues.

Stability Shelf Life

... Polymerizes in light ...

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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